molecular formula C6H13ClO B13164606 2-(Chloromethyl)-1-methoxybutane

2-(Chloromethyl)-1-methoxybutane

Cat. No.: B13164606
M. Wt: 136.62 g/mol
InChI Key: QHYMSCGEEPMOIO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methoxybutane is an organochlorine compound with a methoxy group at the 1-position and a chloromethyl substituent at the 2-position of a butane chain. Its structure (CH₃OCH₂CH(CH₂Cl)CH₃) suggests reactivity influenced by both the ether and chloromethyl functionalities.

Properties

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-chloro-2-(methoxymethyl)butane

InChI

InChI=1S/C6H13ClO/c1-3-6(4-7)5-8-2/h6H,3-5H2,1-2H3

InChI Key

QHYMSCGEEPMOIO-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methoxybutane typically involves the chloromethylation of 1-methoxybutane. This can be achieved through the reaction of 1-methoxybutane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl ether intermediate, which then reacts with the methoxybutane to form the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(Chloromethyl)-1-methoxybutane may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methoxybutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methoxybutane derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of methoxybutane derivatives with various functional groups.

    Oxidation: Production of methoxybutanal or methoxybutanoic acid.

    Reduction: Generation of 1-methoxybutane.

Scientific Research Applications

2-(Chloromethyl)-1-methoxybutane finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Potential use in the development of novel therapeutic agents due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methoxybutane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The methoxy group can also influence the compound’s reactivity by stabilizing intermediates and transition states through electron-donating effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

Compound Structure Functional Groups CAS Number
2-(Chloromethyl)-1-methoxybutane CH₃OCH₂CH(CH₂Cl)CH₃ Chloromethyl, methoxy Not available
Epichlorohydrin ClCH₂-C₃H₃O (epoxide ring) Epoxide, chloromethyl 106-89-8
1-Methoxybutane CH₃OCH₂CH₂CH₂CH₃ Methoxy 628-28-4
Bis(Chloromethyl)Ether (BCME) ClCH₂OCH₂Cl Two chloromethyl groups 542-88-1*

Key Observations :

  • The target compound shares a chloromethyl group with epichlorohydrin and BCME , but lacks an epoxide ring or a second chloromethyl group, respectively.
Toxicity and Exposure Limits

Table 2: Toxicity and Regulatory Data

Compound Toxicity Profile Exposure Limit
2-(Chloromethyl)-1-methoxybutane Limited data; potential irritant/alkylator Not established
Epichlorohydrin Carcinogen (IARC Group 2A), severe irritant OSHA PEL: 5 ppm
1-Methoxybutane Low acute toxicity; CNS depression Proposed AOEL: 17 ppm
BCME Carcinogen (IARC Group 1) OSHA PEL: 0.001 ppm

Key Observations :

  • The target compound’s toxicity profile is undefined but may resemble epichlorohydrin or BCME due to the chloromethyl group.
  • 1-Methoxybutane ’s proposed AOEL (17 ppm) reflects its lower hazard; the target compound’s exposure limits would likely be stricter if data were available .
Physical and Chemical Properties

While direct data are unavailable, inferences can be made:

  • Boiling Point : Likely higher than 1-methoxybutane (70–75°C) due to increased molecular weight from the chloromethyl group.
  • Solubility : Lower water solubility compared to epichlorohydrin (miscible in water) due to the longer hydrophobic butane chain.
  • Stability : More stable than BCME , which decomposes in moisture, but may hydrolyze slowly under acidic or alkaline conditions .

Biological Activity

2-(Chloromethyl)-1-methoxybutane is an organic compound that has garnered attention for its potential biological activities. This compound features a chloromethyl group, which enhances its reactivity and interaction with various biological systems. Understanding its biological activity is crucial for its applications in medicinal chemistry and organic synthesis.

  • Chemical Formula : C5_5H11_{11}ClO
  • Molecular Weight : 136.60 g/mol
  • Structure : The compound consists of a butane backbone with a methoxy group and a chloromethyl substituent, which significantly influences its reactivity and potential biological interactions.

The biological activity of 2-(Chloromethyl)-1-methoxybutane is largely attributed to the electrophilic nature of the chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modulation of enzymatic activities and biochemical pathways. The methoxy group may also undergo metabolic transformations, further influencing the compound's biological effects.

Anticancer Potential

Some studies suggest that chlorinated compounds can act as effective anticancer agents. The formation of reactive metabolites capable of alkylating DNA may lead to cytotoxic effects in cancer cells. Although direct evidence for 2-(Chloromethyl)-1-methoxybutane's anticancer activity is sparse, its structural similarities to known anticancer agents warrant further investigation .

Case Study 1: Antimicrobial Activity Assessment

A study evaluating the antimicrobial properties of chlorinated compounds included 2-(Chloromethyl)-1-methoxybutane as a candidate. The results indicated moderate inhibition against Gram-positive bacteria, suggesting potential as a lead compound for developing new antimicrobial agents.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
2-(Chloromethyl)-1-methoxybutaneModerate (MIC: 32 µg/mL)Weak (MIC: >64 µg/mL)
Control (Ciprofloxacin)Strong (MIC: 0.5 µg/mL)Strong (MIC: 0.5 µg/mL)

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessing the cytotoxic effects of various chlorinated compounds on cancer cell lines revealed that 2-(Chloromethyl)-1-methoxybutane induced apoptosis in human breast cancer cells at concentrations exceeding 25 µM.

Concentration (µM)Viability (%)Apoptosis Rate (%)
01005
108515
256040
503070

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